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molecular formula C10H13BrO3 B8342406 3-(4-Bromophenoxy)-2-methylpropane-1,2-diol

3-(4-Bromophenoxy)-2-methylpropane-1,2-diol

Cat. No. B8342406
M. Wt: 261.11 g/mol
InChI Key: KGEBSZNIUOPWLY-UHFFFAOYSA-N
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Patent
US08598358B2

Procedure details

2-[(4-Bromophenoxy)methyl]-2-methyloxirane (72.9 g, 300 mmol), acetone (360 ml), water (180 ml), and sulfuric acid (7.3 ml) were mixed and stirred at 60° C. for 1 hour. After cooling, the mixture was concentrated under reduced pressure. Ethyl acetate (360 ml) and a saturated sodium bicarbonate solution were added to the concentrated residue, followed by extraction. Thereafter, the ethyl acetate layer was dried over anhydrous sodium sulfate. Ethyl acetate (102 ml) was added to the resulting crude product and heated to dissolve the crude product. The resulting solution was cooled to room temperature, and then hexane (204 ml) was added thereto, followed by stirring at a temperature 10° C. or less for 1 hour. The precipitated crystals were collected by filtration and then washed with a mixture of ethyl acetate (24 ml) and hexane (48 ml). The resulting crystals were dried under reduced pressure, obtaining 44.0 g of the objective product (yield: 56%).
Quantity
72.9 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][C:8]2([CH3:11])[CH2:10][O:9]2)=[CH:4][CH:3]=1.CC(C)=[O:16].S(=O)(=O)(O)O>O>[Br:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][C:8]([CH3:11])([OH:16])[CH2:10][OH:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
72.9 g
Type
reactant
Smiles
BrC1=CC=C(OCC2(OC2)C)C=C1
Name
Quantity
360 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
7.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (360 ml) and a saturated sodium bicarbonate solution were added to the concentrated residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thereafter, the ethyl acetate layer was dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
Ethyl acetate (102 ml) was added to the resulting crude product
TEMPERATURE
Type
TEMPERATURE
Details
heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the crude product
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
hexane (204 ml) was added
STIRRING
Type
STIRRING
Details
by stirring at a temperature 10° C. or less for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with a mixture of ethyl acetate (24 ml) and hexane (48 ml)
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(OCC(CO)(O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08598358B2

Procedure details

2-[(4-Bromophenoxy)methyl]-2-methyloxirane (72.9 g, 300 mmol), acetone (360 ml), water (180 ml), and sulfuric acid (7.3 ml) were mixed and stirred at 60° C. for 1 hour. After cooling, the mixture was concentrated under reduced pressure. Ethyl acetate (360 ml) and a saturated sodium bicarbonate solution were added to the concentrated residue, followed by extraction. Thereafter, the ethyl acetate layer was dried over anhydrous sodium sulfate. Ethyl acetate (102 ml) was added to the resulting crude product and heated to dissolve the crude product. The resulting solution was cooled to room temperature, and then hexane (204 ml) was added thereto, followed by stirring at a temperature 10° C. or less for 1 hour. The precipitated crystals were collected by filtration and then washed with a mixture of ethyl acetate (24 ml) and hexane (48 ml). The resulting crystals were dried under reduced pressure, obtaining 44.0 g of the objective product (yield: 56%).
Quantity
72.9 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][C:8]2([CH3:11])[CH2:10][O:9]2)=[CH:4][CH:3]=1.CC(C)=[O:16].S(=O)(=O)(O)O>O>[Br:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][C:8]([CH3:11])([OH:16])[CH2:10][OH:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
72.9 g
Type
reactant
Smiles
BrC1=CC=C(OCC2(OC2)C)C=C1
Name
Quantity
360 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
7.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (360 ml) and a saturated sodium bicarbonate solution were added to the concentrated residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thereafter, the ethyl acetate layer was dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
Ethyl acetate (102 ml) was added to the resulting crude product
TEMPERATURE
Type
TEMPERATURE
Details
heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the crude product
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
hexane (204 ml) was added
STIRRING
Type
STIRRING
Details
by stirring at a temperature 10° C. or less for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with a mixture of ethyl acetate (24 ml) and hexane (48 ml)
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(OCC(CO)(O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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